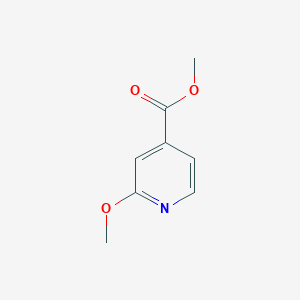

Methyl 2-Methoxyisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-5-6(3-4-9-7)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFSHVOCUQNUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557614 | |

| Record name | Methyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26156-51-4 | |

| Record name | 4-Pyridinecarboxylic acid, 2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26156-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methoxyisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 2-Methoxyisonicotinate" synthesis from 2-methoxynicotinic acid

An In-depth Technical Guide to the Synthesis of Methyl 2-Methoxyisonicotinate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key building block in pharmaceutical and chemical research, starting from 2-methoxynicotinic acid. The primary focus is on the acid-catalyzed Fischer-Speier esterification, a robust and widely adopted method for this transformation. This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses the critical parameters that ensure high yield and purity. The guide is intended for researchers, chemists, and drug development professionals, offering a practical and scientifically grounded resource for the laboratory-scale preparation of this important intermediate.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative whose structural motifs—a methoxy group and a methyl ester on the isonicotinate scaffold—make it a versatile intermediate in organic synthesis. The pyridine ring is a common core in many biologically active compounds, and the ester functionality provides a reactive handle for further molecular elaboration, such as amidation or reduction. A reliable and scalable synthesis is therefore of paramount importance for research and development pipelines that utilize this compound.

The most direct and economically viable route to this compound is the esterification of its corresponding carboxylic acid, 2-methoxynicotinic acid, with methanol. This guide provides an in-depth exploration of this specific transformation.

Core Synthesis Strategy: Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester via reaction with an alcohol under acidic conditions is known as the Fischer-Speier esterification.[1][2][3] This reaction is a cornerstone of organic synthesis due to its reliability and the use of readily available materials.

Mechanistic Rationale

The Fischer esterification is an equilibrium-controlled process.[2][4] Understanding the mechanism is critical to optimizing the reaction conditions for maximum product yield.

-

Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of 2-methoxynicotinic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[1][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as the nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.[4]

-

Proton Transfer: An intramolecular proton transfer occurs, converting one of the hydroxyl groups into a better leaving group (H₂O).[2]

-

Water Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The final step is the deprotonation of the ester, which yields the final product, this compound, and regenerates the acid catalyst.[1]

To drive the equilibrium toward the formation of the ester, Le Châtelier's principle is applied. This is practically achieved by using a large excess of one reactant (typically the alcohol, which can also serve as the solvent) and/or by removing water as it is formed.[1][2][3][6]

Caption: Mechanism of Fischer-Speier Esterification.

Alternative Synthetic Approaches

While Fischer esterification is the most common method, other strategies exist. Their selection depends on factors like substrate sensitivity and desired reaction time.

-

Thionyl Chloride (SOCl₂) Activation: A two-step, non-reversible alternative involves first converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride.[7][8][9][10] The isolated acyl chloride is then reacted with methanol to yield the ester. Alternatively, adding SOCl₂ directly to methanol generates anhydrous HCl in situ, which then catalyzes the esterification, though this method requires careful handling of the corrosive reagent.[7][11]

-

Coupling Reagents: For substrates sensitive to strong acids, methods like the Steglich esterification using DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) can be employed.[7] These are milder but generate stoichiometric byproducts that must be removed.

For the synthesis of this compound, the direct, one-pot Fischer esterification provides an excellent balance of efficiency, cost-effectiveness, and operational simplicity.

Detailed Experimental Protocol

This protocol is a validated procedure for the synthesis of this compound from 2-methoxynicotinic acid.[12]

Materials and Equipment

-

Reagents: 2-methoxynicotinic acid, Methanol (anhydrous), Sulfuric acid (concentrated, 98%), Sodium bicarbonate (saturated aqueous solution), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Deionized water.

-

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL). The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.[12]

-

Catalyst Addition: To the stirred solution, slowly and carefully add concentrated sulfuric acid (0.1 mL). Causality: The sulfuric acid acts as the catalyst by protonating the carboxylic acid. This addition is exothermic and should be done cautiously to control the temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6 hours.[12] Causality: Heating provides the necessary activation energy for the reaction. Refluxing allows the reaction to be maintained at the boiling point of the solvent without loss of material, ensuring a constant and efficient reaction temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[13][14]

-

Neutralization: After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to the mixture until effervescence ceases.[12] Causality: This step neutralizes the sulfuric acid catalyst and any unreacted 2-methoxynicotinic acid, converting it to its sodium salt, which is soluble in the aqueous phase.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 30 mL).[12] Causality: this compound is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts and other water-soluble components.

-

Drying and Isolation: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate.[12] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Causality: This step removes residual water from the organic solvent, which could otherwise interfere with product isolation and characterization. The final product, this compound, is obtained as a colorless oil.[12]

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on reported data, the following characteristics are expected:

-

Appearance: Colorless oil[12]

-

Yield: Approximately 85% (1.85 g)[12]

-

Mass Spectrometry (LRMS): m/z: 168 ([M + 1]⁺)[12]

-

¹H NMR (300 MHz, DMSO-d₆) δ ppm: 8.38 (dd, 1H), 8.13 (dd, 1H), 7.11 (dd, 1H), 3.92 (s, 3H), 3.81 (s, 3H)[12]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the described protocol.

| Component | Role | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. |

| 2-Methoxynicotinic Acid | Starting Material | 153.14 | 2.00 g (13.1 mmol) | 1.0 |

| Methanol | Reactant & Solvent | 32.04 | 20 mL | ~38 |

| Sulfuric Acid | Catalyst | 98.08 | 0.1 mL | Catalytic |

| Reaction Parameter | Value | |||

| Reaction Time | 6 hours | |||

| Reaction Temperature | Reflux (~65 °C) | |||

| Product | Result | |||

| This compound | Product | 167.16 | 1.85 g (85% Yield) |

Conclusion and Best Practices

The Fischer-Speier esterification of 2-methoxynicotinic acid is a highly efficient and reliable method for producing this compound. The protocol's success hinges on two key principles: using a large excess of methanol to shift the reaction equilibrium and ensuring the complete neutralization and removal of the acid catalyst during work-up. This self-validating system, from reaction to purification, provides a clear and reproducible pathway for obtaining high-purity material. For researchers and drug development professionals, this guide offers a robust foundation for the synthesis of this valuable chemical intermediate.

References

- Nicotinic acid esters and their preparation. (1962). Google Patents.

-

Methyl isonicotinate - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system - Scholars Research Library. (n.d.). Retrieved January 11, 2026, from [Link]

- Non-catalytic preparation of nicotinic acid esters - Google Patents. (1957).

-

Any procedure for the esterification of isonicotinic acid? - ResearchGate. (2017). Retrieved January 11, 2026, from [Link]

-

Synthesis and antinociceptive activity of methyl nicotinate. (2015). Journal of Pharmacy & Bioresources. Retrieved January 11, 2026, from [Link]

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

- 2-methyl nicotinate and preparation method and application thereof - Google Patents. (2021).

-

Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

Synthesis of (a) methyl isonicotinate - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

-

Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

-

Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst - Oriental Journal of Chemistry. (2008). Retrieved January 11, 2026, from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). (2022). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (n.d.). Retrieved January 11, 2026, from [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. (2024). Retrieved January 11, 2026, from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

-

19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides - Chemistry LibreTexts. (2019). Retrieved January 11, 2026, from [Link]

-

Fischer Esterification | Mechanism + Easy TRICK! - YouTube. (2024). Retrieved January 11, 2026, from [Link]

-

The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 11, 2026, from [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

-

Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

-

Esterification--Making Esters from Carboxylic Acids - YouTube. (2019). Retrieved January 11, 2026, from [Link]

-

21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020). Retrieved January 11, 2026, from [Link]

-

TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

- New menthyl nicotinate synthesis process - Google Patents. (2017).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 12. METHYL 2-METHOXYNICOTINATE | 67367-26-4 [chemicalbook.com]

- 13. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 14. ajol.info [ajol.info]

An In-depth Technical Guide to Methyl 2-Methoxyisonicotinate (CAS: 67367-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxyisonicotinate, with the CAS number 67367-26-4, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of a methoxy group at the 2-position and a methyl ester at the 4-position of the pyridine ring, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, offering insights for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 67367-26-4 | General Knowledge |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Synonyms | Methyl 2-methoxypyridine-4-carboxylate, 2-Methoxyisonicotinic acid methyl ester | [1] |

Synthesis and Purification

The most common and practical laboratory-scale synthesis of this compound is through the Fischer esterification of 2-methoxynicotinic acid.

Protocol: Fischer Esterification of 2-Methoxynicotinic Acid

This procedure details the acid-catalyzed esterification of 2-methoxynicotinic acid with methanol.

Causality: The reaction is driven by the protonation of the carboxylic acid carbonyl group by the strong acid catalyst (sulfuric acid), which significantly increases its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used.

Figure 1: Simplified workflow of the Fischer Esterification for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL).[2]

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 mL) to the solution.[2]

-

Reaction: Heat the mixture to reflux and maintain for 6 hours.[2]

-

Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude product, a colorless oil, can be further purified by vacuum distillation or column chromatography if necessary. A yield of approximately 85% can be expected.[2]

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.38 (dd, 1H), 8.13 (dd, 1H), 7.11 (dd, 1H), 3.92 (s, 3H), 3.81 (s, 3H).[2]

-

Low-Resolution Mass Spectrometry (LRMS): m/z: 168 ([M+H]⁺).[2]

Note: As of the last update, detailed publicly available ¹³C NMR and high-resolution mass spectrometry data specifically for this compound (CAS 67367-26-4) are limited. Researchers should perform their own detailed analyses for rigorous characterization.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of the electron-donating methoxy group, the electron-withdrawing methyl ester, and the inherent electronic nature of the pyridine ring.

Nucleophilic Aromatic Substitution

The pyridine ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate through resonance involving the nitrogen atom.[3][4] The presence of the methoxy group at the 2-position makes it a potential leaving group for nucleophilic substitution, although this typically requires harsh conditions.

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution, the electron-donating methoxy group at the 2-position can direct incoming electrophiles to the 3- and 5-positions. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the electrophile.

Reactions at the Ester Group

The methyl ester group can undergo typical ester transformations, such as:

-

Hydrolysis: Conversion back to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines to form the corresponding amides. This is a common strategy for introducing further diversity in drug discovery programs.

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Figure 2: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a key intermediate in the synthesis of a variety of functional molecules.

Pharmaceutical Applications

The substituted pyridine core is a common motif in many biologically active compounds. While specific examples of marketed drugs derived directly from this compound are not widely reported in readily accessible literature, its structural features make it an attractive starting material for the synthesis of novel drug candidates. The ability to functionalize the pyridine ring and modify the ester group allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, isonicotinic acid derivatives have been investigated for their anti-inflammatory properties as inhibitors of reactive oxygen species (ROS).[5]

Materials Science

Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group in this compound can act as coordination sites for metal ions, leading to the formation of novel materials with potential applications in catalysis, gas storage, and sensing.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for the closely related Methyl Isonicotinate, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[3]

-

Fire Hazards: It is a combustible liquid. Keep away from heat, sparks, and open flames.[8]

-

Health Hazards: May cause skin and eye irritation. May cause respiratory irritation.[4][8]

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the potential for diverse functionalization make it a key intermediate for the development of novel pharmaceuticals and functional materials. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

- Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.).

- SAFETY DATA SHEET - TCI EUROPE N.V. (n.d.).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).

- SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.).

-

METHYL 2-METHOXYNICOTINATE CAS#: 67367-26-4; ChemWhat Code: 954571. (n.d.). Retrieved January 11, 2026, from [Link]

- The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. (n.d.).

- The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates | Request PDF. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.).

-

Molecules and precursors for functional materials - École polytechnique. (n.d.). Retrieved January 11, 2026, from [Link]

-

Methyl isonicotinate - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Methyl 2-Methoxyisonicotinate and Its Isomers

A Note on Nomenclature: Initial inquiries for "Methyl 2-Methoxyisonicotinate" reveal a greater prevalence of data for its isomer, Methyl 2-Methoxynicotinate . This guide will primarily focus on the chemical properties of Methyl 2-Methoxynicotinate (CAS 67367-26-4), while also addressing its relationship to the isonicotinate structure. This approach ensures a technically robust and well-supported document for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are of paramount importance in the field of medicinal chemistry. Their presence in numerous natural products and synthetic drugs underscores their ability to engage in biologically relevant interactions. The strategic placement of functional groups, such as methoxy and methyl ester moieties, can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides a detailed exploration of the chemical properties of Methyl 2-Methoxynicotinate, a key heterocyclic building block, offering insights into its synthesis, spectral characteristics, and potential applications in drug discovery.

Molecular Structure and Physicochemical Properties

Methyl 2-Methoxynicotinate is a derivative of pyridine-3-carboxylic acid (nicotinic acid). The structure features a methoxy group at the 2-position and a methyl ester at the 3-position of the pyridine ring. This arrangement of substituents dictates its electronic and steric properties, which in turn influence its reactivity and biological activity.

Table 1: Physicochemical Properties of Methyl 2-Methoxynicotinate and Related Compounds

| Property | Methyl 2-Methoxynicotinate | 2-Methoxynicotinic Acid (Precursor) | Methyl 2-Methylnicotinate (Analogue) |

| CAS Number | 67367-26-4[1] | 16498-81-0[2] | 65719-09-7[3] |

| Molecular Formula | C₈H₉NO₃[4] | C₇H₇NO₃[5] | C₈H₉NO₂[3] |

| Molecular Weight | 167.16 g/mol [4] | 153.14 g/mol [5] | 151.16 g/mol [3] |

| Appearance | Colorless oil[1] | Crystalline powder | - |

| Melting Point | Not available | 146-150 °C[2] | Not available |

| Boiling Point | Not available | 285.5±20.0 °C (Predicted)[6] | 102-104 °C at 10 mmHg[3] |

| Density | Not available | 1.284±0.06 g/cm³ (Predicted)[6] | 1.104±0.06 g/cm³ (Predicted)[3] |

| pKa | Not available | 3.36±0.10 (Predicted)[6] | 3.92±0.10 (Predicted)[3] |

| Solubility | Soluble in chloroform and methanol[3] | Low solubility in water; soluble in many organic solvents[6] | Soluble in chloroform and methanol[3] |

Synthesis of Methyl 2-Methoxynicotinate

The primary route for the synthesis of Methyl 2-Methoxynicotinate involves the esterification of its carboxylic acid precursor, 2-Methoxynicotinic acid. This reaction is typically acid-catalyzed.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol outlines the synthesis of Methyl 2-Methoxynicotinate from 2-Methoxynicotinic acid.

Materials:

-

2-Methoxynicotinic acid (13.1 mmol, 2.00 g)[1]

-

Methanol (20 mL)[1]

-

Concentrated Sulfuric Acid (0.1 mL)[1]

-

Saturated aqueous Sodium Bicarbonate solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-Methoxynicotinic acid in methanol.[1]

-

Slowly add concentrated sulfuric acid to the solution with stirring.[1]

-

Heat the reaction mixture to reflux and maintain for 6 hours.[1]

-

After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.[1]

-

Separate the organic layer, dry with anhydrous magnesium sulfate, and filter.[1]

-

Concentrate the organic layer under reduced pressure to yield Methyl 2-Methoxynicotinate as a colorless oil.[1]

Yield: Approximately 85% (1.85 g).[1]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of Methyl 2-Methoxynicotinate.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectral Data for Methyl 2-Methoxynicotinate

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 3.81 | Singlet | 3H | -OCH₃ (ester) |

| 3.92 | Singlet | 3H | -OCH₃ (pyridine ring) |

| 7.11 | Doublet of doublets | 1H | Pyridine ring proton |

| 8.13 | Doublet of doublets | 1H | Pyridine ring proton |

| 8.38 | Doublet of doublets | 1H | Pyridine ring proton |

| (Solvent: DMSO-d₆, Frequency: 300 MHz)[1] |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl 2-Methoxynicotinate

| Carbon Atom | Predicted Chemical Shift (δ ppm) | Rationale |

| C=O (ester) | ~165-170 | Typical range for an ester carbonyl carbon. |

| C2 (C-OCH₃) | ~160-165 | Electron-donating OCH₃ group causes a downfield shift. |

| C3 (C-COOCH₃) | ~110-115 | Influenced by both adjacent substituents. |

| C4 | ~140-145 | Aromatic carbon adjacent to a nitrogen atom. |

| C5 | ~115-120 | Aromatic carbon. |

| C6 | ~150-155 | Aromatic carbon adjacent to the nitrogen atom. |

| -OCH₃ (ester) | ~52 | Typical for a methyl ester. |

| -OCH₃ (ring) | ~55 | Typical for a methoxy group on an aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum is indicative of the functional groups present in the molecule. For Methyl 2-Methoxynicotinate, key absorption bands are expected for the C=O of the ester, the C-O bonds, and the aromatic pyridine ring.

Table 4: Expected IR Absorption Bands for Methyl 2-Methoxynicotinate

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~1730-1715 | C=O stretch | Ester |

| ~1600-1450 | C=C and C=N stretches | Aromatic pyridine ring |

| ~1300-1000 | C-O stretch | Ester and ether |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Methyl groups |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Low-Resolution Mass Spectrometry (LRMS): The observed m/z of 168 corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 167.16 g/mol .[1][7]

Reactivity and Applications in Drug Development

Methyl 2-Methoxynicotinate serves as a versatile intermediate in organic synthesis, with its reactivity centered around the ester functionality and the pyridine ring.

Key Reactions

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-methoxynicotinic acid, under acidic or basic conditions.

-

Amidation: The ester can be converted to an amide by reaction with an amine. This is a common transformation in the synthesis of bioactive molecules.

-

Reduction: The ester can be reduced to the corresponding alcohol, (2-methoxypyridin-3-yl)methanol, using a suitable reducing agent like lithium aluminum hydride.

-

Cross-Coupling Reactions: The pyridine ring can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Role in Medicinal Chemistry

The 2-methoxynicotinic acid scaffold is a valuable building block in drug discovery. Its derivatives have been investigated for a range of therapeutic applications. For instance, 2-(arylamino)nicotinic acid derivatives, which can be synthesized from precursors like 2-chloronicotinic acid, have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs). Flunixin, a potent NSAID, is an example of a drug containing a substituted nicotinic acid core.[8]

The introduction of a methoxy group at the 2-position can modulate the electronic properties of the pyridine ring, influencing its ability to act as a hydrogen bond acceptor and its overall polarity. This can lead to improved pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Conclusion

Methyl 2-Methoxynicotinate is a valuable heterocyclic compound with a rich chemistry that makes it a useful intermediate in the synthesis of more complex molecules. Its well-defined synthesis and spectral properties allow for its reliable use in research and development. The strategic importance of the substituted pyridine core in medicinal chemistry suggests that Methyl 2-Methoxynicotinate and its derivatives will continue to be relevant in the quest for new therapeutic agents. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization.

References

-

METHYL 2-METHOXYNICOTINATE (CAS 67367-26-4). ChemicalBook. [1]

-

METHYL 2-METHOXYNICOTINATE | 67367-26-4. ChemicalBook. [7]

-

Methyl 2-methylnicotinate. PubChem. [3]

-

2-Methoxynicotinic acid | 16498-81-0. ChemicalBook. [2]

-

METHYL 2-METHOXYNICOTINATE CAS#: 67367-26-4. ChemWhat.

-

2-Methoxynicotinic acid. Amerigo Scientific. [5]

-

2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor. Chemical Bull. [9]

-

Methyl 6-broMo-2-Methoxynicotinate | 1009735-24-3. ChemicalBook. [10]

-

C-aryl glucoside SGLT2 inhibitors and method. Google Patents. [11]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. [12]

-

METHYL 2-METHOXYNICOTINATE CAS#: 67367-26-4; ChemWhat Code: 954571. ChemWhat. [4]

-

The Role of 2-Methylnicotinic Acid in Modern Organic Synthesis. [13]

-

Process for the acetylation of wood and acetylated wood - Patent WO-2013117641-A1. PubChem. [14]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [15]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [16]

-

2-Methoxypyridine-3-carboxylic acid | CAS 16498-81-0 | SCBT. Santa Cruz Biotechnology. [17]

-

2-methoxypyridine-3-carboxylic acid. ChemBK. [6]

-

infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. [18]

-

Methyl Nicotinate | C7H7NO2 | CID 7151. PubChem. [19]

-

Synthesis of 2-aminonicotinic acid. ResearchGate. [20]

-

An NMR Experiment for Measuring Methyl-Methyl NOEs in 13C-Labeled Proteins with High Resolution. Lewis Kay's group at the University of Toronto. [21]

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. [8]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [22]

-

Methyl nicotinate(93-60-7) IR Spectrum. ChemicalBook. [23]

-

Bis(pinacolato)diborane | Organoboron. Ambeed.com. [24]

-

Methyl 2,2-dimethoxycyclobutanecarboxylate - Optional[Vapor Phase IR]. SpectraBase. [25]

-

5470-70-2 | Methyl 6-methylnicotinate | Esters. Ambeed.com. [26]

-

131860-97-4 | (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate | Aryls. Ambeed.com. [27]

Sources

- 1. METHYL 2-METHOXYNICOTINATE | 67367-26-4 [chemicalbook.com]

- 2. 2-Methoxynicotinic acid | 16498-81-0 [chemicalbook.com]

- 3. 65719-09-7 CAS MSDS (Methyl 2-methylnicotinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2-Methoxynicotinic acid - Amerigo Scientific [amerigoscientific.com]

- 6. chembk.com [chembk.com]

- 7. Buy 2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid (EVT-1732782) | 1411564-29-8 [evitachem.com]

- 8. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]

- 10. Methyl 6-broMo-2-Methoxynicotinate | 1009735-24-3 [chemicalbook.com]

- 11. US6515117B2 - C-aryl glucoside SGLT2 inhibitors and method - Google Patents [patents.google.com]

- 12. ekwan.github.io [ekwan.github.io]

- 13. nbinno.com [nbinno.com]

- 14. Process for the acetylation of wood and acetylated wood - Patent WO-2013117641-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scbt.com [scbt.com]

- 18. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Methyl nicotinate(93-60-7) IR Spectrum [m.chemicalbook.com]

- 24. Bis(pinacolato)diborane | Organoboron | Ambeed.com [ambeed.com]

- 25. spectrabase.com [spectrabase.com]

- 26. 5470-70-2 | Methyl 6-methylnicotinate | Esters | Ambeed.com [ambeed.com]

- 27. 131860-97-4 | (E)-Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate | Aryls | Ambeed.com [ambeed.com]

A Technical Guide to Methyl 2-Methoxyisonicotinate: Properties, Synthesis, and Applications in Chemical Research

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Methyl 2-Methoxyisonicotinate, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. We will explore its fundamental molecular characteristics, detailed synthesis protocols, and the strategic rationale for its application in modern drug discovery programs.

Part 1: Core Molecular Profile

This compound is a disubstituted pyridine derivative. The pyridine ring, a common scaffold in pharmaceuticals, is functionalized with a methyl ester at the 4-position (the "isonicotinate" portion) and a methoxy group at the 2-position. This specific arrangement of functional groups makes it a versatile intermediate for further chemical elaboration.

The molecular structure consists of a pyridine ring where the nitrogen is at position 1. A methoxy group (-OCH₃) is attached to the carbon at position 2, and a methyl ester group (-COOCH₃) is attached to the carbon at position 4.

Physicochemical Properties

The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | Calculated |

| Molecular Weight | 167.16 g/mol | Calculated |

| CAS Number | 67367-26-4 | [1] |

| Appearance | Colorless Oil | [1] |

| Mass Spectrometry | m/z: 168 ([M+1]⁺) | [1] |

Part 2: Spectroscopic and Analytical Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods. The following data provides a reference for analytical verification.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) data confirms the presence and connectivity of hydrogen atoms in the molecule. The reported spectrum shows distinct signals for the two methyl groups and the three protons on the pyridine ring.[1]

-

¹H NMR (300 MHz, DMSO-d₆) δ (ppm):

-

3.81 (s, 3H): This singlet corresponds to the three protons of the methyl group in the ester functionality (-COOCH₃). Its chemical shift is typical for protons in this environment.

-

3.92 (s, 3H): This singlet represents the three protons of the methoxy group attached to the pyridine ring (-OCH₃). The slight downfield shift compared to the ester methyl is expected due to its direct attachment to the aromatic system.

-

7.11 (dd, 1H): This doublet of doublets corresponds to one of the aromatic protons on the pyridine ring.

-

8.13 (dd, 1H): A second aromatic proton signal, appearing further downfield.

-

8.38 (dd, 1H): The third aromatic proton, deshielded by the influence of the ring nitrogen and adjacent electron-withdrawing groups.

-

Part 3: Synthesis and Purification

The synthesis of this compound can be accomplished through several routes. A common and efficient laboratory-scale method is the Fischer esterification of the corresponding carboxylic acid.

Principle of Synthesis: Fischer Esterification

This reaction involves the acid-catalyzed esterification of 2-methoxynicotinic acid with methanol.[1] A strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. The subsequent elimination of a water molecule yields the desired methyl ester.

Detailed Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for synthesizing the target compound with a high yield.[1]

-

Reaction Setup: To a solution of 2-methoxynicotinic acid (2.00 g, 13.1 mmol) in methanol (20 mL), slowly add concentrated sulfuric acid (0.1 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization (Workup): After cooling the reaction mixture to room temperature, carefully add a saturated aqueous solution of sodium bicarbonate. This step is critical to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate. The ester, being organic-soluble, will partition into the ethyl acetate layer.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate to remove residual water, and then concentrate the solution under reduced pressure to remove the solvent.

-

Product Isolation: The procedure affords this compound as a colorless oil (1.85 g, 85% yield).[1]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Part 4: Applications in Research and Development

While not an active pharmaceutical ingredient itself, this compound is a valuable building block in drug discovery due to the strategic importance of its constituent parts.

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets. Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability compared to its carbocyclic analogs.

Strategic Value of the Functional Groups

The true utility of this molecule lies in the chemical reactivity of its methoxy and methyl ester groups.

-

The Methyl Ester (-COOCH₃): This group is a versatile handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a cornerstone reaction in medicinal chemistry for building diversity into a molecular library.

-

The Methoxy Group (-OCH₃): The introduction of methyl and methoxy groups is a key strategy in lead optimization.[2] This "magic methyl" effect can profoundly alter a compound's properties by:

-

Modulating Lipophilicity: Affecting how a drug candidate is absorbed, distributed, and metabolized.[3]

-

Blocking Metabolism: A strategically placed methyl or methoxy group can block a site of oxidative metabolism, increasing the drug's half-life.

-

Conformational Control: The steric bulk of the group can lock the molecule into a specific, more active conformation for binding to its target.[3]

-

Conceptual Drug Discovery Pipeline

Caption: Role as an intermediate in a drug discovery workflow.

References

-

Wikipedia. (2023). Methyl isonicotinate. Available at: [Link]

-

ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Available at: [Link]

- Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

PubChem. (n.d.). Methyl isonicotinate. Available at: [Link]

-

PubChem. (n.d.). Methyl Nicotinate. Available at: [Link]

-

mzCloud. (2015). Methyl isonicotinate. Available at: [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Available at: [Link]

-

ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

-

PDF Document. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-methylisonicotinate. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-chloronicotinate. Available at: [Link]

-

National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

-

ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available at: [Link]

-

MDPI. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-Methoxyisonicotinate in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-methoxyisonicotinate, a key intermediate in pharmaceutical and materials science research. As direct, quantitative solubility data for this compound is not widely published, this document synthesizes predictive insights based on fundamental chemical principles with detailed, field-proven experimental protocols for empirical determination. This resource is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.

Introduction: The Significance of Solubility for this compound

This compound (CAS No: 26156-51-4), with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol , is a pyridine derivative with applications in the synthesis of complex organic molecules.[1] Its utility in multi-step synthetic pathways and its potential incorporation into active pharmaceutical ingredients (APIs) necessitate a clear understanding of its solubility. Solubility dictates the choice of reaction media, influences crystallization and purification strategies, and is a critical parameter in formulation and drug delivery studies. A comprehensive solubility profile is therefore indispensable for efficient and scalable chemical processes.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3] this compound is a moderately polar molecule, possessing a polar pyridine ring, an ester group, and a methoxy group. These features allow for dipole-dipole interactions and potential hydrogen bonding with protic solvents. Based on its structure, we can predict its solubility in a range of common laboratory solvents.

Table 1: Predicted Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Sparingly Soluble | The presence of polar functional groups (ester, methoxy, pyridine nitrogen) allows for some interaction with water through hydrogen bonding and dipole-dipole forces. However, the nonpolar hydrocarbon backbone may limit extensive solubility. |

| Methanol | Soluble | The polarity of methanol is well-suited to dissolve the compound. The hydroxyl group can act as a hydrogen bond donor and acceptor, and the methyl group provides some nonpolar character, effectively solvating the entire molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond make it a good solvent for this compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving many organic molecules. | |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should readily dissolve the compound due to favorable dipole-dipole interactions. | |

| Acetone | Soluble | Acetone's moderate polarity and ability to accept hydrogen bonds make it a suitable solvent. | |

| Ethyl Acetate | Soluble | As an ester itself, ethyl acetate has a similar polarity to the solute, making it a good solvent based on the "like dissolves like" principle. | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar toluene and the polar solute suggests limited solubility. |

| Hexane | Insoluble | Hexane is a nonpolar solvent and is unlikely to effectively solvate the polar functional groups of this compound. |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol outlines a robust method for quantifying the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm PTFE or equivalent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Causality of Experimental Choices and Self-Validation

-

Use of Excess Solute: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Extended Equilibration Time: Some compounds can take a significant amount of time to reach their solubility limit. A 24-48 hour period is a good starting point to ensure equilibrium is achieved.

-

Centrifugation and Filtration: These steps are crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Validated HPLC Method: The use of a validated, sensitive, and specific analytical method like HPLC ensures accurate quantification of the dissolved solute. The calibration curve serves as a self-validating system for the analytical measurement.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a systematic approach based on its physicochemical properties allows for a reliable prediction of its solubility profile. This guide provides a foundational understanding of its expected behavior in a range of common laboratory solvents and, more importantly, offers a detailed and robust experimental protocol for the empirical determination of its solubility. By following the outlined procedures, researchers can obtain accurate and reproducible solubility data, which is essential for the successful development and application of this important chemical intermediate.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?

- Ambeed. (n.d.). Ambeed SDS.

Sources

A Technical Guide to Methyl 2-Methoxyisonicotinate: A Versatile Pyridine Building Block in Modern Synthesis

This guide provides an in-depth exploration of Methyl 2-Methoxyisonicotinate, a key pyridine derivative leveraged by researchers in organic synthesis and drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile chemical scaffold.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its nitrogen atom provides a hydrogen bond acceptor site and can be protonated at physiological pH, enhancing aqueous solubility. Strategic substitution on the pyridine ring is a cornerstone of drug design, allowing for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

This compound (CAS No. 67367-26-4) is a particularly valuable derivative. It features two key functional groups positioned for diverse chemical transformations: an ester at the C4 position and a methoxy group at the C2 position. This arrangement makes it a highly sought-after starting material for constructing more complex molecules, enabling chemists to explore novel chemical space efficiently.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The data below provides a baseline for handling, characterization, and reaction monitoring.

| Property | Value | Source |

| CAS Number | 67367-26-4 | [1] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | Not explicitly defined; related compounds are liquids or low-melting solids. | |

| Boiling Point | Data not available; estimated to be >200 °C | |

| Melting Point | Data not available | |

| Density | Data not available |

Spectroscopic Analysis: A Window into Molecular Structure

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (typically ~3.9-4.1 ppm), and a singlet for the methyl ester protons (typically ~3.8-3.9 ppm). The chemical shifts and coupling patterns of the aromatic protons provide definitive confirmation of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct carbon signals. Key resonances include the ester carbonyl carbon (~165 ppm), the aromatic carbons (one of which, C2, is significantly shifted downfield by the attached oxygen atom), and the two methyl carbons of the methoxy and ester groups.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the ester group, typically found in the range of 1720-1740 cm⁻¹. Other significant peaks include C-O stretches for the ester and ether linkages and C=N/C=C stretching vibrations characteristic of the pyridine ring.

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight. Fragmentation patterns can provide further structural confirmation, often involving the loss of the methoxy or carbomethoxy groups.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved from more readily available starting materials. General methods for preparing 2-substituted isonicotinates often begin with precursors like 2-aminopyridines.[2] A common and reliable approach involves the nucleophilic aromatic substitution of a suitable precursor, such as Methyl 2-chloroisonicotinate.

Rationale: The chloro-substituent at the C2 position of the pyridine ring is an excellent leaving group, readily displaced by nucleophiles like sodium methoxide. The reaction is driven by the formation of a stable salt (NaCl) and the desired methoxy-substituted product. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction: Methyl 2-chloroisonicotinate + Sodium Methoxide → this compound + Sodium Chloride

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (10 volumes, e.g., 100 mL for 10 g of starting material).

-

Reagent Addition: Carefully add sodium metal (1.2 equivalents) in small portions to the stirring methanol at 0 °C to generate sodium methoxide in situ. Allow all the sodium to react completely.

-

Causality Note: Generating the methoxide in situ ensures an anhydrous, highly reactive nucleophile. The excess (1.2 eq) drives the reaction to completion.

-

-

Substrate Addition: Once the sodium methoxide solution has cooled to room temperature, add Methyl 2-chloroisonicotinate (1.0 equivalent) portion-wise.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, carefully neutralize the reaction mixture with aqueous HCl (1M) until it reaches a pH of ~7.

-

Extraction: Remove the methanol under reduced pressure. To the resulting residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Caption: From starting material to a diverse amide library for drug discovery.

Safety and Handling

While specific toxicity data for this compound is limited, related pyridine derivatives and isonicotinates are known to be irritants. [3]* Hazards: Assumed to cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

This compound is more than just another chemical reagent; it is a strategic building block that empowers chemists to synthesize novel and complex molecular architectures. Its well-defined reactivity and the dual functionality of its ester and methoxy groups provide a reliable and versatile platform for creating libraries of compounds for screening in drug discovery and materials science. Understanding its properties, synthesis, and reaction potential is key to unlocking its full utility in the modern research laboratory.

References

-

Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

-

Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel), 16(8), 1152. Retrieved from [Link]

Sources

The Diverse Biological Activities of Isonicotinic Acid Esters: From Antitubercular Action to Novel Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic organic compound that serves as a pivotal structural motif in medicinal chemistry.[1] While possessing modest biological activity on its own, its derivatives have yielded compounds of profound therapeutic importance. The most distinguished of these is isonicotinic acid hydrazide, universally known as isoniazid (INH), a cornerstone first-line drug for the treatment of tuberculosis (TB) for over half a century.[2][3] The success of isoniazid has catalyzed extensive research into its analogs, with isonicotinic acid esters emerging as a particularly versatile and promising class of compounds.

The esterification of isonicotinic acid is a key drug design strategy employed to modulate the physicochemical properties of the parent molecule. This approach is frequently used to enhance lipophilicity, which can improve cell membrane permeability, alter metabolic pathways, and overcome drug resistance mechanisms.[4] By converting the polar carboxylic acid group into a less polar ester, researchers can create prodrugs that may offer improved bioavailability and a modified pharmacokinetic profile. This guide provides a comprehensive technical overview of the multifaceted biological activities of isonicotinic acid esters, detailing their mechanisms of action, key experimental evaluation protocols, and future potential in drug discovery.

Chapter 1: Antitubercular Activity - The Cornerstone Application

The investigation into isonicotinic acid esters is intrinsically linked to the fight against Mycobacterium tuberculosis. The foundational understanding of their antitubercular potential begins with the mechanism of the parent hydrazide, isoniazid.

The Isoniazid Paradigm: Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the target pathogen to exert its therapeutic effect.[5][6] This activation is a critical first step in its bactericidal action against actively replicating mycobacteria.[2][5]

-

Uptake and Activation: Isoniazid passively diffuses into the Mycobacterium tuberculosis cell.[5] Inside the bacterium, it is activated by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[2][7]

-

Formation of the Active Adduct: The KatG enzyme catalyzes the conversion of isoniazid into a range of reactive species, including an isonicotinic acyl radical.[2][5] This radical then covalently couples with the cofactor nicotinamide adenine dinucleotide (NAD) to form a nicotinoyl-NAD adduct.[2]

-

Target Inhibition: This nicotinoyl-NAD complex is the active form of the drug. It binds with high affinity to the enoyl-acyl carrier protein reductase, known as InhA.[5][8] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[5][7] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the robust and impermeable mycobacterial cell wall.[7]

-

Bactericidal Effect: By inhibiting InhA, the isoniazid-NAD adduct blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[5][9]

Isonicotinic Acid Esters as Antitubercular Prodrugs

The development of isonicotinic acid esters and related hydrazones is a key strategy to enhance efficacy and combat resistance. By modifying the core structure, these derivatives can exhibit improved lipophilicity, allowing for better penetration into the mycobacterial cell and potentially avoiding efflux pumps.[4][10] Furthermore, some derivatives are designed to be activated by KatG, following the same pathway as isoniazid, while others may possess alternative or dual mechanisms of action.[4] Studies have shown that certain ester derivatives exhibit potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis.[4][11]

Experimental Protocol: In Vitro Antitubercular Susceptibility Testing

A crucial step in evaluating new isonicotinic acid esters is to determine their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The broth macrodilution method using an automated system like the BACTEC™ MGIT™ 960 is a standard approach.[12]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

BACTEC™ MGIT™ 960 instrument

-

MGIT™ tubes with OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment

-

M. tuberculosis H37Rv (standard susceptible strain) or clinical isolates

-

Test compounds (isonicotinic acid esters) dissolved in DMSO

-

Isoniazid (as a positive control)

-

Sterile saline solution with Tween 80

-

McFarland 0.5 turbidity standard

Procedure:

-

Inoculum Preparation: A suspension of the M. tuberculosis strain is prepared in sterile saline with Tween 80 and its turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then diluted 1:5 for use.

-

Compound Dilution: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are then made to achieve the desired final test concentrations (e.g., from 128 µM down to 0.03125 µM).[12]

-

Inoculation of MGIT Tubes:

-

Label MGIT tubes for each compound concentration, a growth control (no drug), and a positive control (isoniazid).

-

To each tube, add 0.8 mL of the OADC enrichment supplement.

-

Add 0.1 mL of the appropriate compound dilution to each corresponding tube. For the growth control, add 0.1 mL of DMSO.

-

Finally, inoculate each tube with 0.5 mL of the prepared bacterial suspension.[12]

-

-

Incubation and Monitoring: Place the tubes into the BACTEC™ MGIT™ 960 instrument. The instrument incubates the tubes at 37°C and automatically monitors them for fluorescence, which indicates bacterial growth. The time to positivity (TTP) is recorded for each tube.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which the instrument does not detect growth (remains negative) at the time the growth control tube becomes positive.

Self-Validation: The protocol's integrity is validated by the clear positive signal in the growth control (confirming viability of the inoculum) and the expected MIC value for the isoniazid positive control against the H37Rv strain.

Chapter 2: Broader Antimicrobial and Antifungal Spectrum

Beyond their renowned antitubercular effects, derivatives of isonicotinic acid have demonstrated a wider spectrum of antimicrobial activity. Various studies have synthesized and evaluated series of isonicotinoyl-amino acids, dipeptides, and acyl hydrazides against a range of pathogens.[13][14]

Antibacterial and Antifungal Activity

Several isonicotinic acid derivatives have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.[14] Antifungal activity has also been observed against species like Candida albicans and Aspergillus niger.[14] The mechanism for this broader activity is often distinct from the anti-mycobacterial action and may involve different cellular targets. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the isonicotinoyl scaffold are critical for potency and spectrum. For instance, the presence of lipophilic acyl chains or specific halogenated groups has been shown to enhance antimicrobial effects.[13][14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution method is a standardized and high-throughput technique to quantify the in vitro activity of antimicrobial agents.

Objective: To determine the MIC of isonicotinic acid esters against various bacterial and fungal strains.

Materials:

-

96-well microtiter plates

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Resazurin dye or similar viability indicator (optional)

-

Multichannel pipette, incubator, plate reader

Procedure:

-

Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Preparation: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest compound concentration where no visible growth (turbidity) is observed. If using a viability dye like resazurin, the MIC is the lowest concentration where no color change (e.g., from blue to pink) occurs.

Chapter 3: Anti-inflammatory Properties

Recent research has illuminated a significant role for isonicotinic acid esters as potent anti-inflammatory agents. This activity is often linked to the inhibition of reactive oxygen species (ROS), which are key mediators of inflammation and cellular damage.

Mechanism: Inhibition of Reactive Oxygen Species (ROS)